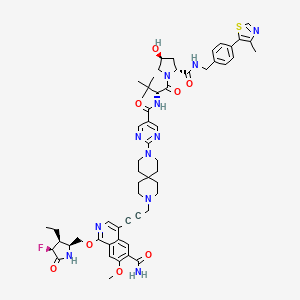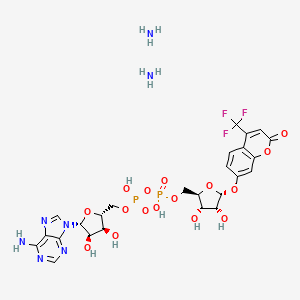![molecular formula C17H19ClN4O3S B10861911 4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)
4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCAIX-IN-18 is a chemical compound known for its role as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial in regulating pH and ion balance in various tissues. hCAIX-IN-18 specifically targets isoforms such as hCAI, hCAII, hCAIX, and hCAXII, making it a valuable tool in cancer research due to its ability to inhibit these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCAIX-IN-18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of a suitable aromatic compound with a chlorinating agent to introduce a chlorine atom.
Introduction of functional groups: The core structure is then reacted with different reagents to introduce functional groups such as sulfonamide and amine groups.
Final assembly: The intermediate compounds are then coupled together under specific conditions to form the final product, hCAIX-IN-18
Industrial Production Methods
Industrial production of hCAIX-IN-18 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediate compounds are synthesized using optimized reaction conditions.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final assembly and purification: The final product is assembled and purified to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
hCAIX-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of hCAIX-IN-18 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
hCAIX-IN-18 has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the role of carbonic anhydrase enzymes in tumor growth and metastasis.
Biological Studies: The compound is used to investigate the physiological functions of carbonic anhydrase enzymes in different tissues.
Drug Development: hCAIX-IN-18 serves as a lead compound for developing new inhibitors targeting carbonic anhydrase enzymes.
Industrial Applications: It is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
hCAIX-IN-18 exerts its effects by inhibiting the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, hCAIX-IN-18 disrupts the pH balance in cells, leading to various physiological effects. The compound specifically targets the active site of the enzymes, preventing them from catalyzing the reaction .
Comparison with Similar Compounds
Similar Compounds
hCAIX/XII-IN-1: Another potent inhibitor of carbonic anhydrase IX and XII with similar applications in cancer research.
Sulfonamide-based inhibitors: These compounds also target carbonic anhydrase enzymes but may have different selectivity and potency profiles.
Uniqueness of hCAIX-IN-18
hCAIX-IN-18 is unique due to its high selectivity and potency towards multiple carbonic anhydrase isoforms, making it a versatile tool in various research applications. Its ability to inhibit multiple isoforms with high affinity sets it apart from other inhibitors .
Properties
Molecular Formula |
C17H19ClN4O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-3-1-13(2-4-14)17(20-23)22-11-9-21(10-12-22)15-5-7-16(8-6-15)26(19,24)25/h1-8,23H,9-12H2,(H2,19,24,25)/b20-17- |
InChI Key |
WOCYSDBHUJLEPT-JZJYNLBNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)N)/C(=N\O)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)N)C(=NO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)

![methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)
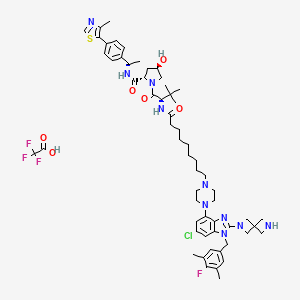
![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)
![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

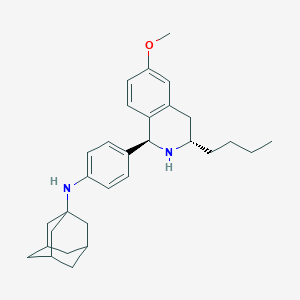
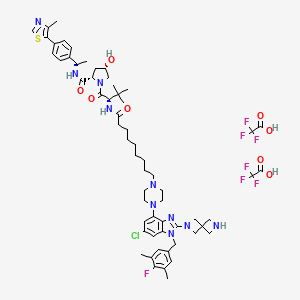
![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)
![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

